Product packaging for 1H-Pyrrole-1-carbohydrazide(Cat. No.:CAS No. 169156-69-8)

1H-Pyrrole-1-carbohydrazide

Cat. No.: B067931
CAS No.: 169156-69-8
M. Wt: 125.13 g/mol
InChI Key: USPPYQNUHCYDKW-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-carbohydrazide is a versatile and valuable heterocyclic building block extensively utilized in synthetic organic chemistry and drug discovery research. This compound features a pyrrole ring, a privileged scaffold in medicinal chemistry, fused with a carbohydrazide functional group, making it an excellent precursor for the synthesis of a diverse array of nitrogen-containing heterocycles. Its primary research value lies in its role as a key intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals, agrochemicals, and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B067931 1H-Pyrrole-1-carbohydrazide CAS No. 169156-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrole-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-7-5(9)8-3-1-2-4-8/h1-4H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPPYQNUHCYDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571090
Record name 1H-Pyrrole-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169156-69-8
Record name 1H-Pyrrole-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 1h Pyrrole 1 Carbohydrazide and Its Derivatives

Classical Synthetic Approaches to 1H-Pyrrole-1-carbohydrazide

Traditional methods for synthesizing this compound often rely on well-established, multi-step reaction sequences. These approaches are characterized by their reliability and the use of fundamental organic chemistry reactions.

Selective Hydrazinolysis of N-pyrrolylcarboxylic Acid Ethyl Esters

A primary and direct method for the preparation of this compound is the selective hydrazinolysis of a corresponding N-pyrrolylcarboxylic acid ethyl ester. nih.gov This reaction involves the treatment of the ethyl ester intermediate with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net

The process is typically carried out by refluxing the N-pyrrolylcarboxylic acid ethyl ester with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol (B145695). nih.gov The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the desired this compound is isolated, often as a solid product which can be purified by recrystallization. nih.gov In a specific example, the ethyl ester was refluxed with a four-fold molar excess of 100% hydrazine hydrate in ethanol for 8 hours to yield the target carbohydrazide (B1668358). nih.gov

Multi-step Preparations Involving 1,4-Dicarbonyl Compounds and Paal-Knorr Cyclization

A more foundational approach to the synthesis of the pyrrole (B145914) core, which is a precursor to this compound, involves the Paal-Knorr cyclization. This well-known reaction is one of the most common methods for synthesizing substituted pyrroles. wikipedia.orgpensoft.net The synthesis starts with the formation of a 1,4-dicarbonyl compound, which is then condensed with a primary amine to form the pyrrole ring. wikipedia.orgnih.gov

Formation of the 1,4-Dicarbonyl Compound : The synthesis may begin by reacting starting materials like an α-bromo ketone (e.g., 2-bromo-4′-chloroacetophenone) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base to construct the 1,4-dicarbonyl skeleton. nih.gov

Paal-Knorr Cyclization : The resulting 1,4-dicarbonyl compound is then reacted with a primary amine or ammonia (B1221849) source under acidic conditions to yield the substituted pyrrole. wikipedia.orgnih.govorganic-chemistry.org For instance, the cyclization of a 1,4-dicarbonyl compound with gamma-aminobutyric acid (GABA) has been used to synthesize an N-pyrrolylcarboxylic acid, a direct precursor to the corresponding ester needed for hydrazinolysis. nih.gov The reaction is typically performed in an alcohol solvent and acidified with a strong acid like hydrochloric acid. nih.gov

Esterification and Hydrazinolysis : The resulting N-pyrrolylcarboxylic acid is then converted to its ethyl ester, which subsequently undergoes selective hydrazinolysis as described in the previous section to afford the final this compound. nih.govresearchgate.net

This multi-step method, while longer, is versatile and allows for the introduction of various substituents onto the pyrrole ring, starting from readily available dicarbonyl compounds. rgmcet.edu.in

Advanced Synthetic Methodologies

To improve upon classical methods, advanced synthetic strategies have been developed. These methodologies aim to reduce reaction times, increase yields, and align with the principles of green chemistry by minimizing solvent use and energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pensoft.netnih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reactions. pensoft.netheteroletters.org

In the context of pyrrole synthesis, microwave heating has been successfully applied to the Paal-Knorr reaction. pensoft.net The synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines can be performed efficiently under microwave irradiation, sometimes in aqueous media or even solvent-free conditions, which enhances the green credentials of the synthesis. pensoft.netpensoft.net For example, solvent-free Paal-Knorr synthesis of pyrroles has been achieved in as little as 15 seconds using an organocatalyst and microwave irradiation. pensoft.net While specific literature detailing the microwave-assisted hydrazinolysis step to form this compound is not abundant, the general success of microwave heating for related heterocyclic syntheses suggests its potential applicability to accelerate this transformation as well. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction TimeSeveral hoursFew minutes to seconds pensoft.netDrastically reduced reaction time pensoft.net
Energy ConsumptionHigherLowerIncreased energy efficiency pensoft.net
Solvent UseOften requires organic solventsCan be performed in water or solvent-free pensoft.netpensoft.netGreener reaction conditions
Product YieldGood to highOften higher yields pensoft.netImproved process efficiency

Synthesis of this compound Derivatives

This compound serves as a key intermediate for the synthesis of a variety of derivatives, most notably hydrazones. nih.gov These derivatives are typically formed through the condensation reaction between the hydrazide group of this compound and an aldehyde or ketone. nih.govcabidigitallibrary.org

The synthesis of these hydrazone derivatives is generally straightforward. It involves dissolving equimolar amounts of this compound and the desired carbonyl compound (often a substituted pyrrole aldehyde) in a suitable solvent, such as glacial acetic acid or ethanol. nih.govproquest.com The mixture is then heated, for instance on a boiling water bath, for a period ranging from 30 minutes to a few hours, until the reaction is complete as monitored by TLC. nih.gov The resulting hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization. proquest.comproquest.com This method has been used to synthesize a series of novel pyrrole hydrazones by reacting this compound with various substituted α- and β-pyrrole aldehydes. nih.gov

Table 2: Examples of Synthesized this compound Derivatives

Derivative TypeReactantsReaction ConditionsReference
Pyrrole Hydrazone (1A)This compound + Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylateGlacial acetic acid, boiling water bath, 30-180 min nih.gov
Pyrrole Hydrazone (1B)This compound + Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateGlacial acetic acid, boiling water bath, 30-180 min nih.gov
Pyrrole Hydrazone (1C)This compound + Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateGlacial acetic acid, boiling water bath, 30-180 min nih.gov
Schiff Base1H-Pyrrole-2-carbohydrazide* + Aromatic aldehydesEthanol with catalytic glacial acetic acid, reflux cabidigitallibrary.orgproquest.com

Note: The Schiff base synthesis shown is for the isomeric 1H-Pyrrole-2-carbohydrazide, but the methodology is analogous for the 1-carbohydrazide isomer.

Condensation Reactions for Hydrazone Formation

Hydrazones are a prominent class of compounds derived from this compound, characterized by the azometine group (-NHN=CH-). Their synthesis is typically achieved through the condensation reaction of the carbohydrazide with various carbonyl compounds, such as aldehydes and ketones. This reaction is a cornerstone in the derivatization of this compound, allowing for the introduction of a wide array of substituents to modulate the pharmacological properties of the parent molecule.

The condensation of this compound with substituted pyrrole aldehydes is a direct method for synthesizing pyrrole-hydrazone hybrids. nih.govresearchgate.net This approach allows for the incorporation of a second pyrrole moiety into the final structure. In a typical procedure, equimolar amounts of the N-pyrrolylcarbohydrazide and a substituted pyrrole aldehyde are dissolved in a suitable solvent, such as glacial acetic acid, and heated to facilitate the reaction. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). nih.gov

A study detailed the synthesis of four pyrrole hydrazones by reacting a primary hydrazide with different α- and β-pyrrole aldehydes. nih.gov The specific pyrrole aldehydes used were:

diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate nih.gov

The reaction conditions involved stirring the mixture at the temperature of a boiling water bath for a duration ranging from 30 to 180 minutes. nih.gov This synthetic route provides a versatile platform for creating a library of pyrrole-based hydrazones with potential therapeutic applications. nih.govresearchgate.net

The synthesis of hydrazones from this compound can also be achieved through condensation with substituted acetophenones. This reaction introduces an aromatic ketone moiety into the derivative structure. The general procedure involves refluxing equimolar amounts of the pyrrole hydrazide and the substituted acetophenone (B1666503) in a solvent like ethanol, often in the presence of a catalytic amount of acid, such as glacial acetic acid. rasayanjournal.co.in

One study reported the synthesis of substituted acetophenone derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, a related pyrrole-containing hydrazide. rasayanjournal.co.in The reaction proceeded via a nucleophilic attack of the hydrazine moiety on the carbonyl group of the acetophenone, followed by the elimination of a water molecule to form the hydrazone. rasayanjournal.co.in It was noted that the nature of the substituents on the acetophenone ring influenced the reaction yield and duration. Electron-withdrawing groups on the acetophenone tended to facilitate a faster reaction due to the increased electrophilicity of the carbonyl carbon. rasayanjournal.co.in

Reactant 1Reactant 2Product
This compoundSubstituted AcetophenoneN'-(1-arylethylidene)-1H-pyrrole-1-carbohydrazide
4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidineSubstituted AcetophenoneSubstituted (pyrrolo[2,3-d]pyrimidin-4-yl)hydrazone

This table illustrates the general reaction scheme for the synthesis of hydrazones from pyrrole carbohydrazides and substituted acetophenones.

A common and straightforward method for derivatizing this compound is through its condensation with various aromatic aldehydes. nih.govtsijournals.com This reaction leads to the formation of N'-benzylidene-1H-pyrrole-1-carbohydrazides, also known as Schiff bases. The synthesis is typically carried out by refluxing equimolar quantities of 1H-pyrrole-2-carbohydrazide and a substituted benzaldehyde (B42025) in ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.gov

The resulting Schiff bases are often crystalline solids and can be purified by recrystallization from a suitable solvent mixture, such as DMF and water. tsijournals.com A series of novel (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives were synthesized using this method, and their structures were confirmed by FTIR, 1H NMR, and mass spectral analysis. nih.gov This synthetic approach is highly versatile, allowing for the introduction of a wide range of functional groups on the aromatic ring, which can significantly influence the biological activity of the resulting compounds. nih.govtsijournals.com

1H-Pyrrole-2-carbohydrazideAromatic AldehydeReaction ConditionsResulting Derivative
Equimolar amountEquimolar amountEthanol, glacial acetic acid (catalyst), reflux(E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide

This interactive table outlines the typical reactants and conditions for the synthesis of Schiff bases from 1H-pyrrole-2-carbohydrazide and aromatic aldehydes.

Synthesis of Formazan (B1609692) Derivatives

Formazans are a class of compounds characterized by the [-N=N-C(R)=N-NH-] chain and can be synthesized from derivatives of this compound. The synthesis of novel formazan derivatives can be achieved from Schiff bases of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide. researchgate.net

The process involves a two-step reaction. First, the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide is condensed with an appropriate aldehyde or ketone to form a Schiff base. researchgate.net Subsequently, these Schiff bases are reacted with a diazonium salt, such as aniline (B41778) diazonium chloride, in a pyridine (B92270) medium to yield the formazan derivatives. researchgate.net The resulting formazan molecules have been shown to possess moderate to good antimicrobial and antioxidant activities. researchgate.net

Preparation of other Hybrid Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced biological activity or a modified selectivity profile. This compound serves as a versatile scaffold for the synthesis of such hybrid molecules.

One approach involves the synthesis of novel chloropyrrole derivatives of aroyl hydrazones and chalcones. nih.gov In this strategy, the common pharmacophore of pyoluteorin, a natural product with antimicrobial properties, was incorporated into the designed molecules. nih.gov The synthesis of these hybrid compounds allows for the exploration of new chemical space and the development of potential new antimicrobial agents. It was observed that the antimicrobial activity of these synthesized compounds increased with the number of chlorine atoms on the pyrrole core. nih.gov

Green Chemistry Approaches in Carbohydrazide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce or eliminate the use and generation of hazardous substances. In the context of carbohydrazide synthesis, several environmentally benign methods have been explored.

One green approach involves the use of L-proline as a catalyst for the synthesis of hydrazide derivatives. mdpi.com This method offers advantages such as mild reaction conditions and the use of a non-toxic, recyclable catalyst. mdpi.com Another green synthetic strategy is the use of one-pot, multi-component reactions under solvent-free conditions. uctm.edu For instance, the synthesis of 2-hydroxynaphthyl pyrroles has been achieved through a three-component condensation reaction catalyzed by citric or trichloroacetic acid in the absence of a solvent. uctm.edu This method is advantageous due to high yields, short reaction times, and a simple work-up procedure. uctm.edu While not exclusively focused on this compound, these methodologies highlight the potential for developing more sustainable synthetic routes for this class of compounds.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1H-pyrrole-2-carbohydrazide by providing detailed information about the chemical environment of its constituent protons and carbon atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 1H-pyrrole-2-carbohydrazide provides characteristic signals corresponding to the protons of the pyrrole (B145914) ring and the carbohydrazide (B1668358) moiety. The pyrrole ring protons typically appear as multiplets in the aromatic region of the spectrum. The N-H proton of the pyrrole ring gives rise to a broad singlet, with its chemical shift being solvent-dependent. The protons of the hydrazide group (-CONHNH₂) also produce distinct signals. The -CONH- proton is observed as a singlet, often in the downfield region, while the terminal -NH₂ protons can appear as a broad singlet.

In derivatives of 1H-pyrrole-2-carbohydrazide, the chemical shifts of the pyrrole and hydrazide protons can be influenced by the electronic effects of the substituents. For instance, in (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives, the N-H proton of the pyrrole ring is observed as a singlet, while the aromatic protons of the benzylidene group appear as multiplets.

Table 1: Representative ¹H NMR Data for 1H-Pyrrole-2-carbohydrazide and its Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity
Pyrrole N-H Variable (broad singlet) s
Pyrrole C-H Aromatic region m
-CONH- Downfield region s
-NH₂ Variable (broad singlet) s

Note: Specific chemical shifts can vary depending on the solvent and the presence of substituents.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of 1H-pyrrole-2-carbohydrazide provides insights into the carbon framework of the molecule. The spectrum will display distinct signals for the carbonyl carbon of the hydrazide group and the four carbon atoms of the pyrrole ring. The carbonyl carbon typically resonates at a significantly downfield chemical shift. The pyrrole ring carbons appear in the aromatic region, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the carbohydrazide substituent. The analysis of ¹³C NMR spectra of various pyrrole derivatives confirms that the carbon signals appear in the expected regions, corroborating the assigned structures.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1H-Pyrrole-2-carbohydrazide

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carbonyl) 160-180
Pyrrole C2 120-140
Pyrrole C3 105-125
Pyrrole C4 105-125
Pyrrole C5 115-135

Note: These are general ranges and can be influenced by solvent and substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 1H-pyrrole-2-carbohydrazide. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key diagnostic peaks for 1H-pyrrole-2-carbohydrazide include:

N-H stretching vibrations: The pyrrole N-H bond typically shows a stretching band in the region of 3450 cm⁻¹. The N-H bonds of the hydrazide group also give rise to characteristic stretches.

C=O stretching vibration: A strong absorption band corresponding to the carbonyl group (C=O) of the hydrazide is expected in the range of 1635-1855 cm⁻¹.

C-H stretching vibrations: Aromatic C-H stretching of the pyrrole ring is generally observed around 3085 cm⁻¹.

N-H bending vibrations: The bending vibration of the N-H bond in the aromatic amine can be seen around 1635 cm⁻¹.

C-N stretching vibrations: The stretching of the C-N bond typically appears in the region of 1187 cm⁻¹.

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the structure of 1H-pyrrole-2-carbohydrazide and its derivatives.

Table 3: Key IR Absorption Bands for 1H-Pyrrole-2-carbohydrazide

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Pyrrole N-H Stretch ~3451
Hydrazide N-H Stretch 3200-3400
Aromatic C-H Stretch ~3085
Carbonyl C=O Stretch 1635-1855
Aromatic N-H Bend ~1635
C-N Stretch ~1187

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 1H-pyrrole-2-carbohydrazide, further confirming its molecular formula (C₅H₇N₃O). The molecular weight of this compound is approximately 125.13 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.

The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for hydrazides may involve cleavage of the N-N bond or the C-N bond adjacent to the carbonyl group. The analysis of the mass spectra of various synthesized pyrrole derivatives has consistently shown molecular ion peaks that align with their calculated molecular weights, validating their structures.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for assessing the purity of 1H-pyrrole-2-carbohydrazide and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 1H-pyrrole-2-carbohydrazide. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of related pyrrole-containing hydrazones.

A typical RP-HPLC method for the analysis of pyrrole hydrazide derivatives would involve:

Column: A C18 column, such as a Purospher® STAR RP-18, is often used.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used as the mobile phase. The composition can be delivered isocratically or as a gradient to achieve optimal separation.

Flow Rate: A typical flow rate is around 1.0 mL/min.

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte. For pyrrole-containing compounds, this is often in the range of 270-280 nm.

The retention time (t_R) of the compound under specific chromatographic conditions is a characteristic parameter used for its identification. The purity of the sample can be determined by the peak area percentage of the main component. Validated HPLC methods are crucial for quality control and stability studies of 1H-pyrrole-2-carbohydrazide and its derivatives nih.gov.

Table 4: Example of HPLC Parameters for the Analysis of Pyrrole Hydrazone Derivatives

Parameter Condition
Column Purospher® STAR RP-18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0):Methanol (e.g., 60:30:10 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Column Temperature 25°C

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a crucial analytical technique employed in the synthesis of 1H-Pyrrole-1-carbohydrazide to monitor the progress of the chemical reaction. nih.gov This chromatographic method allows for the rapid qualitative assessment of a reaction mixture, helping to determine the point of completion by observing the consumption of starting materials and the formation of the product. nih.govnih.gov

The general procedure involves spotting the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material known as the stationary phase. For the analysis of pyrrole derivatives, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds of this nature. rsc.org

The TLC plate is then placed in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents, referred to as the mobile phase. As the mobile phase ascends the TLC plate via capillary action, the components of the spotted mixture travel up the plate at different rates. This differential movement is based on the affinity of each component for the stationary phase versus the mobile phase. A common mobile phase used for various 2,5-disubstituted pyrroles consists of a mixture of petroleum ether and ethyl acetate, for instance, in a 19:1 ratio. rsc.org

After the solvent front has moved a significant distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. While some compounds are colored and visible to the naked eye, many, including pyrrole derivatives, are colorless and require a visualization method. A common technique is illumination under a UV lamp, where compounds that absorb UV light will appear as dark spots on a fluorescent background. rsc.org Alternatively, chemical staining agents can be used. A potassium permanganate (KMnO₄) stain, for example, reacts with compounds that can be oxidized, revealing them as yellow or brown spots against a purple background. chemistryhall.com

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. This value is characteristic of a compound in a specific solvent system and helps in its identification. While the synthesis of N-pyrrolylcarbohydrazide is monitored by TLC, specific Rf values for the compound are not detailed in the available literature. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this method serves to confirm its empirical and molecular formula, thereby verifying the purity and identity of the synthesized substance. The analysis measures the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the sample.

The molecular formula for this compound is C₅H₇N₃O, which is isomeric with 1H-pyrrole-2-carbohydrazide. nih.govnih.gov Based on this formula and the atomic masses of the elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 125.13 g/mol . nih.gov

The calculated theoretical percentages are compared against the values obtained from experimental analysis of a purified sample. A close correlation between the theoretical and found values provides strong evidence for the correct structure and high purity of the compound. For similar indole-based carbohydrazide compounds, reported experimental values typically fall within ±0.4% of the calculated values, which is the accepted margin of error for this analytical method. mdpi.com

Below is a table detailing the theoretical elemental composition of this compound.

Theoretical Elemental Analysis of this compound (C₅H₇N₃O)

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Percentage (%)
CarbonC12.011560.05547.99
HydrogenH1.00877.0565.64
NitrogenN14.007342.02133.58
OxygenO15.999115.99912.79
Total 125.131 100.00

Chemical Reactivity and Derivatization Pathways

Hydrazone Formation as a Key Reaction Pathway

The most fundamental reaction of 1H-Pyrrole-1-carbohydrazide involves the condensation of its terminal amino group (-NH₂) with the carbonyl group of aldehydes and ketones. This reaction yields N-acylhydrazones, commonly referred to as hydrazones, which are compounds characterized by the azometine (-NHN=CH-) functional group. researchgate.net This transformation is a cornerstone in the derivatization of pyrrole (B145914) carbohydrazides.

The synthesis is typically achieved by heating equimolar amounts of the pyrrole carbohydrazide (B1668358) and a suitable aldehyde or ketone in a solvent like glacial acetic acid or ethanol (B145695). nih.gov The reaction proceeds under acidic catalysis at elevated temperatures, often on a boiling water bath, for a duration ranging from 30 to 180 minutes. nih.gov This method has been successfully employed to synthesize a variety of pyrrole hydrazones with yields reported to be in the range of 81–87%. nih.gov For instance, novel pyrrole-based hydrazones have been synthesized by reacting N-pyrrolylcarbohydrazide with various substituted pyrrole aldehydes. nih.gov The resulting hydrazone products are typically solid materials that can be purified by recrystallization. nih.gov

The formation of the hydrazone linkage is confirmed through spectroscopic methods. In Infrared (IR) spectroscopy, the appearance of a characteristic absorption band for the C=N (azomethine) bond and the retention of the amide C=O stretch confirm the reaction's success. In ¹H-NMR spectroscopy, the formation is evidenced by the appearance of a characteristic signal for the CH=N proton, typically in the range of δ 7.85–8.60 ppm, and signals for the CONH and pyrrole NH protons. nih.gov

Table 1: Synthesis of Pyrrole Hydrazones from N-Pyrrolylcarbohydrazide and Substituted Pyrrole Aldehydes. nih.gov

Aldehyde ReactantReaction Time (min)Yield (%)
Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate30-18087
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate30-18085
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate30-18081
Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate30-18083
Reaction Conditions: Equimolar reactants in glacial acetic acid, heated on a boiling water bath.

Cyclization Reactions and Heterocyclic Ring Formation

The carbohydrazide and its derived hydrazones are valuable intermediates for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These cyclization reactions typically involve intramolecular condensation and dehydration, often promoted by specific reagents.

1,3,4-Oxadiazole Formation: One common pathway is the conversion of carbohydrazides into 2,5-disubstituted-1,3,4-oxadiazoles. This can be achieved through several methods:

Dehydrative Cyclization of Diacylhydrazines: The hydrazide is first acylated and the resulting diacylhydrazine intermediate is then cyclized using dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. researchgate.net

Oxidative Cyclization of Hydrazones: Hydrazones derived from the carbohydrazide can undergo oxidative cyclization to form the oxadiazole ring. nih.gov

Reaction with Carbon Disulfide: Pyrrole carbohydrazide can react with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds until the evolution of hydrogen sulfide (B99878) ceases, leading to the formation of a 1,3,4-oxadiazole-2-thione derivative. mdpi.com

1,2,4-Triazole (B32235) Formation: The carbohydrazide moiety is also a precursor for the 1,2,4-triazole ring system. A key synthetic route involves the conversion of the oxadiazole intermediate. For example, a 1,3,4-oxadiazole-2-thione, synthesized from the carbohydrazide, can undergo hydrazinolysis. This reaction involves treatment with hydrazine (B178648) hydrate (B1144303), which opens the oxadiazole ring and re-cyclizes to form a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. nih.gov Another method involves reacting the parent hydrazide with ammonium (B1175870) thiocyanate (B1210189) to yield a triazole-3-thione. nih.gov

Table 2: Common Cyclization Reactions of Pyrrole Carbohydrazide Derivatives.

Starting MaterialReagent(s)Resulting HeterocycleReference(s)
This compound1. Acylating Agent 2. POCl₃ (or other dehydrating agent)1,3,4-Oxadiazole researchgate.net
1H-Pyrrole-1-carbohydrazoneAcetic Anhydride1,3,4-Oxadiazole organic-chemistry.org
This compoundCS₂, KOH1,3,4-Oxadiazole-2-thione mdpi.com
1,3,4-Oxadiazole-2-thione derivativeHydrazine Hydrate4-Amino-1,2,4-triazole-3-thiol nih.gov

Functionalization and Substituent Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on both the pyrrole ring and the carbonyl reactant. These substituents can exert electronic and steric effects that alter reaction rates and, in some cases, the properties of the final products.

Electronic Effects: The rate of hydrazone formation is sensitive to the electronic properties of the aldehyde or ketone reactant. It has been established that electron-withdrawing groups on the carbonyl component generally increase its reactivity toward nucleophilic attack by the hydrazide. nih.gov For example, 4-nitrobenzaldehyde (B150856) reacts 4.5 times more rapidly than the electron-rich 4-methoxybenzaldehyde (B44291) at pH 7.4. nih.gov This is due to the increased electrophilicity of the carbonyl carbon. Theoretical studies using Density Functional Theory (DFT) on hydrazones derived from substituted pyrroles show that conjugation within the pyrrole ring and intramolecular interactions, such as hydrogen bonding, significantly stabilize the molecule and influence its electronic properties. tandfonline.com The molecular electrostatic potential (MEP) maps can indicate sites prone to protonation or nucleophilic attack, thus predicting reactivity. tandfonline.com

Steric Effects and Positional Isomerism: Steric hindrance can play a role in reaction yields. For instance, in the synthesis of certain substituted pyrroles, steric crowding has been observed to negatively affect yields. organic-chemistry.org The position of functional groups on the reacting partners is also critical. In one study, hydrazones were synthesized by condensing a pyrrole carbohydrazide with various substituted pyrrole aldehydes. The results indicated that hydrazones derived from β-pyrrole aldehydes (where the formyl group is at the 3-position) were more bioactive than those derived from α-pyrrole aldehydes (formyl group at the 2-position). nih.gov While this relates to biological activity, it highlights how the regiochemistry of the substituents dictates the final molecular architecture and its subsequent interactions. nih.gov

Table 3: Influence of Substituents on the Reactivity of Carbohydrazides and Derivatives.

FactorEffectObservationReference(s)
Electronic Electron-withdrawing groups on aldehydeIncrease reaction rate of hydrazone formation. nih.gov
Electronic Electron-donating groups on aldehydeDecrease reaction rate of hydrazone formation. nih.gov
Steric Increased steric hindranceCan lower reaction yields. organic-chemistry.org
Positional Formyl group at β-position vs. α-position of pyrrole aldehydeAffects biological activity of the resulting hydrazone. nih.gov

Coordination Chemistry of Carbohydrazide-Based Ligands with Metal Ions

The hydrazones derived from this compound are excellent ligands for coordinating with various transition metal ions. The presence of multiple donor atoms—specifically the amide oxygen, the azomethine nitrogen, and potentially the pyrrole nitrogen—allows these molecules to act as multidentate chelating agents, forming stable metal complexes. researchgate.netnih.gov

The hydrazone ligand typically coordinates with the metal ion through the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five- or six-membered chelate ring. researchgate.netmdpi.com Chelation significantly reduces the polarity of the central metal ion and increases the lipophilicity of the entire complex. mdpi.com This process is fundamental to the varied biological activities reported for these metal complexes.

Studies have shown the synthesis of stable complexes of Co(II), Cu(II), and Zn(II) with a hydrazone ligand derived from pyrrole-2-carboxaldehyde and isoniazid. researchgate.net The general formula for the resulting complexes was determined to be [M(L)₂Cl₂]·xH₂O (where M = Co, Zn) and [M(L)₂(H₂O)₂]Cl₂ (where M = Cu), indicating an octahedral geometry around the metal center. researchgate.net Similarly, pyrrole-2-carbaldehyde ferrocenoylhydrazone has been shown to form chelate complexes with Zn(II), Cd(II), and Pd(II) ions. researchgate.net The ability of the hydrazone backbone to form stable complexes with a wide range of transition metals makes it a versatile scaffold in coordination chemistry. nih.gov

Table 4: Examples of Metal Complexes with Pyrrole-Carbohydrazide-Based Ligands.

LigandMetal Ion(s)General Formula of ComplexReference(s)
(1H-pyrrol-2-yl)isonicotinoylhydrazoneCo(II), Zn(II)[M(Ligand)₂Cl₂]·xH₂O researchgate.net
(1H-pyrrol-2-yl)isonicotinoylhydrazoneCu(II)[M(Ligand)₂(H₂O)₂]Cl₂ researchgate.net
Pyrrole-2-carbaldehyde ferrocenoylhydrazoneZn(II), Cd(II), Pd(II)Chelate complexes formed researchgate.net

Pharmacological and Biological Activity Investigations

Anticancer and Antiproliferative Activities

Derivatives of 1H-pyrrole-1-carbohydrazide have emerged as a promising class of compounds in the search for new anticancer therapies. Their ability to inhibit the growth of and induce death in cancer cells has been demonstrated across a variety of tumor types.

The cytotoxic potential of this compound derivatives has been evaluated against a wide range of human cancer cell lines. Novel pyrrole-based carbohydrazides and their hydrazone derivatives have been synthesized and assessed for their antiproliferative effects. For instance, a study investigating new pyrrole (B145914) hydrazones demonstrated their ability to inhibit the proliferation of keratinocytes (HaCaT) and melanoma (SH-4) cells nih.gov. One particular hydrazone, designated as 1C, was found to be the most selective in human melanoma cells, exhibiting significant antiproliferative activity with an IC50 value of 44.63 ± 3.51 μM nih.gov. The cytotoxic effect of this compound was linked to its ability to induce apoptosis and cause cell cycle arrest in the S phase nih.gov.

Further research into pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives revealed potent anticancer activities against the NCI60 human cancer cell line panel nih.gov. The parent compound of this series showed strong growth inhibition and was particularly lethal against several cancer cell lines, including HT29 colon adenocarcinoma, UAAC-62 melanoma, OVCAR-8 ovarian carcinoma, SN12C renal cell carcinoma, and BT-549 breast carcinoma nih.gov. Another study repurposed anti-tubercular pyrrolyl benzohydrazide derivatives and evaluated their anticancer potential mdpi.com. Two derivatives, C8 and C18, were tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cell lines, with compound C8 showing lower IC50 values compared to C18 mdpi.com.

The antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has also been investigated against various human cancer cell lines, with their efficacy compared to the standard drug Cisplatin mdpi.com.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound/Derivative Cell Line(s) IC50 (µM) Reference
Hydrazone 1C SH-4 (Melanoma) 44.63 ± 3.51 nih.gov
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (Parent Compound) HT29, UAAC-62, OVCAR-8, SN12C, BT-549 Lethal effects observed nih.gov
Pyrrolyl Benzohydrazide C8 A549, MCF-7, HepG2 Lower than C18 mdpi.com
trans-4k A549 11.7 mdpi.com

The antitumor effects of this compound derivatives extend beyond in vitro cytotoxicity, with studies indicating their potential to inhibit tumor growth through various mechanisms. A series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were designed as dual inhibitors of tubulin and aromatase, two important targets in oncology nih.gov. Molecular docking studies predicted that these derivatives could inhibit the colchicine binding site of tubulin and chelate the heme of aromatase, providing a basis for their potent anticancer activities nih.gov. The single chloro-substituted derivative 3h from this series was identified as a strong tubulin inhibitor and also potently inhibited aromatase with an IC50 of 1.8 µM nih.gov.

The repurposing of anti-tubercular pyrrolyl benzohydrazide derivatives for cancer therapy has also shown promise. Compound C8, identified as a potent derivative, was found to induce significant cell cycle arrest in the G2/M phase and increase the percentage of apoptotic A549 lung cancer cells from 6.27% to 60.52% mdpi.com. These findings suggest that the antitumor efficacy of these compounds is mediated, at least in part, by their ability to disrupt the cell cycle and trigger programmed cell death.

Furthermore, a structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative named RDS 60, was shown to significantly inhibit the replication of head and neck squamous cell carcinoma (HNSCC) cell lines mdpi.com. This compound was found to block the cell cycle in the G2/M phase and induce apoptosis, highlighting another mechanistic pathway for the antitumor action of pyrrole derivatives mdpi.com.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

A series of new Schiff base derivatives of (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide have been synthesized and screened for their antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli cabidigitallibrary.org. Certain compounds within this series, specifically 3f, 3g, and 3i, exhibited strong activity against both Gram-positive and Gram-negative bacteria cabidigitallibrary.org.

The antibacterial potential of pyrrole-based compounds is extensive, with various substitutions on the pyrrole ring leading to promising antibacterial action against different bacterial strains nih.gov. For instance, some 1H-pyrrole-2-carbohydrazide derivatives have shown activity comparable to the standard drug ciprofloxacin researchgate.net. In another study, novel alkaloids, streptopyrroles B and C, isolated from a marine-derived actinomycete, demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with MIC values ranging from 0.7 to 2.9 μM nih.gov.

Furthermore, the synthesis of novel pyrroles and their fused forms has yielded compounds with good antibacterial potential. Compounds 2a, 3c, and 4d from one such series showed the best effects on Gram-positive bacteria, while compound 5c was most effective against Gram-negative bacteria tandfonline.comresearchgate.netnih.govdoaj.org.

Table 2: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain(s) Activity/MIC Reference
Schiff bases 3f, 3g, 3i Gram-positive & Gram-negative Strong activity cabidigitallibrary.org
Streptopyrroles B and C S. aureus, B. subtilis, M. luteus 0.7 - 2.9 µM nih.gov
Compounds 2a, 3c, 4d Gram-positive bacteria Good activity tandfonline.comresearchgate.netnih.govdoaj.org

The antifungal properties of this compound derivatives have been well-documented. A series of novel pyrrole alkaloid analogs were designed and evaluated for their antifungal activities against five different fungi. Some of these compounds showed moderate fungicidal activities against Alternaria solani, Cercospora arachidicola, Fusarium oxysporum, Gibberella zeae, and Physalospora piricola at a concentration of 50 μg/mL nih.gov.

In another study, newly synthesized substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues were evaluated for their in vitro antifungal activity against three strains of the Aspergillus genus researchgate.net. The minimal inhibitory concentration (MIC) was determined using the broth dilution technique, with fluconazole and amphotericin-B as reference drugs researchgate.net.

Furthermore, a series of substituted pyrroles and their fused pyrimidines and triazines were synthesized and found to inhibit the growth of important human pathogens. Compounds 2a, 3c, and 4d showed good activity against the yeast Candida albicans, while compounds 5a and 3c were effective against the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum tandfonline.comresearchgate.netnih.govdoaj.org. The investigation of pyrrole-based enaminones and their derivatives also revealed potent antifungal activity against six Candida species, with most test compounds showing a more robust effect compared to reference drugs mdpi.com.

Table 3: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain(s) Activity/MIC Reference
Pyrrole alkaloid analogs A. solani, C. arachidicola, F. oxysporum, G. zeae, P. piricola Moderate activity at 50 µg/mL nih.gov
Compounds 2a, 3c, 4d Candida albicans Good activity tandfonline.comresearchgate.netnih.govdoaj.org
Compounds 5a, 3c Aspergillus fumigatus, Fusarium oxysporum Good activity tandfonline.comresearchgate.netnih.govdoaj.org

The search for new treatments for tuberculosis has led to the investigation of this compound derivatives as potential tuberculostatics. Five carbohydrazides and nineteen hydrazones of carboxylic acids of pyrrole were synthesized as new structural analogs of isoniazid nih.gov. Preliminary screening against Mycobacterium tuberculosis H37Rv showed that the hydrazones series had higher inhibitory activity (up to 68% inhibition) compared to the carbohydrazides (0-34% inhibition) at a concentration of 6.25 µg/mL nih.gov.

In a separate study, a series of novel 1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv nih.gov. Several of these hybrids exhibited good antitubercular activity, with two compounds, 4q and 4r, showing a minimum inhibitory concentration of 0.78 µg/mL nih.gov.

The design and synthesis of pyrrolyl pyrazoline carbaldehydes as inhibitors of the enoyl-ACP reductase (InhA) enzyme, a key target in M. tuberculosis, have also been explored openmedicinalchemistryjournal.comnih.gov. The evaluation of these compounds against the H37Rv strain revealed that many exhibited moderate to good activity. Compound 4i from this series showed the highest activity with a MIC value of 3.125 µg/ml openmedicinalchemistryjournal.com. Additionally, novel hybrid molecules combining pyrrole with coumarin, ibuprofen, and isoniazid have been synthesized and evaluated. Two such compounds, 7e and 8e, exhibited MICs of 3.7 and 5.10 μg/mL, respectively, and were also active against single drug-resistant bacterial strains .

Table 4: Antitubercular Activity of this compound Derivatives

Compound/Derivative Strain Activity/MIC Reference
Hydrazones of pyrrole carboxylic acids M. tuberculosis H37Rv Up to 68% inhibition at 6.25 µg/mL nih.gov
1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazoles 4q, 4r M. tuberculosis H37Rv 0.78 µg/mL nih.gov
Pyrrolyl pyrazoline carbaldehyde 4i M. tuberculosis H37Rv 3.125 µg/mL openmedicinalchemistryjournal.com
Hybrid-pyrrole 7e M. tuberculosis H37Rv 3.7 µg/mL

Antiparasitic Activities

The potential of carbohydrazide derivatives as antiparasitic agents has been an area of active research. However, specific studies on the parent compound, this compound, are limited. The available research primarily focuses on derivatives of other heterocyclic systems, which provides a broader context for the potential activity of the carbohydrazide moiety.

Trypanocidal Activity

Direct investigations into the trypanocidal activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease, have not been extensively reported in the available scientific literature. However, studies on carbohydrazide derivatives of other nitrogen-containing heterocycles, such as 1H-pyrazolo[3,4-b]pyridine, have been conducted. These studies indicate that the carbohydrazide functional group can be a key pharmacophore for trypanocidal activity.

Other Noteworthy Biological Activities

Beyond antiparasitic effects, the biological profile of this compound and its derivatives extends to other significant areas of pharmacological interest, including anti-inflammatory, antiviral, and antioxidant activities.

Anti-inflammatory Potential

Pyrrole derivatives have been recognized for their anti-inflammatory properties. The core pyrrole structure is a feature of several nonsteroidal anti-inflammatory drugs (NSAIDs). Research in this area has explored various derivatives of pyrrole, including those related to this compound.

A study focused on a series of new Schiff base derivatives, specifically (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazides, which are isomers of the subject compound. These compounds were synthesized and screened for their biological activities. The findings revealed that pyrrole derivatives can exhibit a wide range of biological effects, including anti-inflammatory action. The anti-inflammatory activity of such compounds is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory pathway. While this research provides indirect support for the anti-inflammatory potential of the pyrrole-carbohydrazide scaffold, direct experimental data on this compound is not provided.

Compound Class Biological Activity Investigated Key Findings
(E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivativesAnti-inflammatoryPyrrole derivatives have shown a wide range of biological activities, including anti-inflammatory potential.
Pyrrole derivativesAnti-inflammatoryThe pyrrole moiety is a known pharmacophore in several anti-inflammatory drugs.

Antiviral Effects

The investigation of novel antiviral agents is a critical area of pharmaceutical research. While direct studies on the antiviral effects of this compound are not prominent in the literature, research on related heterocyclic structures provides some context.

Studies on pyrazole derivatives have demonstrated their potential as antiviral agents. For instance, certain pyrazole derivatives bearing a hydroxyquinoline scaffold have been synthesized and evaluated for their antiviral activity against various coronaviruses, including SARS-CoV-2. These compounds have shown the ability to inhibit viral replication. The mechanism of action for such compounds can vary, but they often target key viral proteins or processes essential for the viral life cycle. Although this research is on a different heterocyclic system, it highlights the potential of nitrogen-containing heterocyclic compounds, including those with hydrazone linkages, in the development of new antiviral therapies. No specific antiviral data for this compound was found.

Antioxidant Properties

The antioxidant potential of pyrrole derivatives, including carbohydrazides and their corresponding hydrazones, has been a subject of scientific investigation. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of new antioxidants a significant therapeutic goal.

Research has been conducted on novel pyrrole-based carbohydrazides and their hydrazone derivatives to evaluate their antioxidant activity. In one study, a series of new N-pyrrolylhydrazide hydrazones were synthesized and their ability to scavenge free radicals was assessed using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. The results from these studies indicate that the pyrrole moiety and the hydrazone group can contribute to the antioxidant properties of the molecules. The presence of specific substituents can further enhance this activity. For example, a pyrrole-based hydrazone synthesized with salicylaldehyde was identified as a potent antioxidant in one study.

Compound/Derivative Antioxidant Assay Key Findings
Pyrrole-based hydrazone with a hydroxyphenyl groupDPPHShowed 61.27% radical-scavenging activity at 250 µM.
Pyrrole-based hydrazone with a salicylaldehyde moietyABTSDemonstrated greater antioxidant properties compared to the standard, Trolox, showing 35.77% radical-scavenging effect at 31 µM.

These findings underscore the potential of the this compound scaffold as a source of new antioxidant compounds.

Anthelmintic Activity

There are no published studies specifically evaluating the anthelmintic properties of this compound. The existing research on related compounds, such as derivatives of its isomer, 1H-pyrrole-2-carbohydrazide, indicates that the broader chemical class has been a subject of interest for anthelmintic drug discovery. For instance, studies on (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives have shown that some of these compounds exhibit activity against certain helminths. However, these findings cannot be directly extrapolated to this compound due to structural differences that can significantly impact biological activity. Without direct experimental data, the potential of this compound as an anthelmintic agent remains unevaluated.

Anticonvulsant Activity

Similarly, a review of the scientific literature reveals a lack of research into the anticonvulsant effects of this compound. The anticonvulsant potential of the pyrrole nucleus has been explored in more complex chemical structures, such as pyrrolo[1,2-a]pyrazine derivatives and other N-pyrrole derivatives. These studies have identified several compounds with promising seizure-protective effects in various animal models. However, these investigations have focused on derivatives and not the specific, unsubstituted this compound. Therefore, no data is available to support or refute its efficacy in the management of seizures.

Structure Activity Relationship Sar and Mechanistic Studies

Impact of Substituents on Biological Potency

The biological activity of 1H-Pyrrole-1-carbohydrazide derivatives can be significantly altered by the introduction of various substituents. These modifications can affect the molecule's size, shape, electronic distribution, and physicochemical properties, which in turn dictates its interaction with biological targets.

The position of substituents on the pyrrole (B145914) ring of aldehydes that are condensed with a pyrrole hydrazide core plays a crucial role in the biological activity of the resulting hydrazones. Research has shown that hydrazones obtained from the condensation with β-aldehydes (substitution at the 3-position of the pyrrole ring) exhibit greater antiproliferative activity compared to those derived from α-aldehydes. nih.gov This suggests that substitution at the β-position may enhance the molecule's functionality, possibly through more effective ligand-target protein recognition and interaction. nih.gov However, more extensive SAR analysis is needed to identify the specific molecular targets. nih.gov

In a study evaluating the antiproliferative effects of novel pyrrole hydrazones, derivatives synthesized from β-aldehydes, such as compound 1C , demonstrated superior activity and selectivity against human melanoma cells (SH-4). nih.gov

Table 1: Antiproliferative Activity of Pyrrole Hydrazone Derivatives

CompoundAldehyde TypeIC50 on SH-4 cells (µM)Selectivity Index (SI)
1Aα-aldehydeNot specified as most active2.11
1Bα-aldehydeNot specified as most active2.11
1Cβ-aldehyde44.63 ± 3.513.83
1Dβ-aldehydeNot specified as most activeNot specified as most active

Data sourced from a study on new pyrrole hydrazones. nih.gov

The introduction of halogens and other electron-withdrawing groups onto the molecular scaffold of this compound derivatives has been shown to modulate their biological activity. For instance, the presence of a 4-chlorophenyl moiety is a structural feature in some biologically active compounds, including those derived from pyrrole. nih.gov

In a series of (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives, the nature of the substituent on the benzaldehyde (B42025) ring significantly influenced their biological activities. cabidigitallibrary.org Notably, compounds bearing a nitro group, a strong electron-withdrawing group, at the C-2 or C-4 position of the benzaldehyde ring demonstrated promising anthelmintic activity. cabidigitallibrary.org The enhanced stability of the ring system due to the presence of the nitro group is thought to be responsible for a higher logP value, which in turn enhances the compound's activity. cabidigitallibrary.org

Furthermore, in a study of novel pyrrole-based hydrazide-hydrazones for potential application in Alzheimer's disease, a derivative condensed with 4-chlorobenzaldehyde (B46862) showed moderate activity towards monoamine oxidase B (MAO-B), whereas the introduction of a 3-fluoro moiety, another electron-withdrawing group, resulted in no inhibitory activity. mdpi.com The introduction of a bulky benzene (B151609) ring with various electron-donating or electron-withdrawing properties generally decreased the MAO-B inhibitory effect, suggesting that steric factors also play a significant role. mdpi.com

The biological potency of this compound derivatives is also correlated with their stereoelectronic and physicochemical properties. While specific Quantitative Structure-Activity Relationship (QSAR) studies on this exact class of compounds are not extensively documented in the reviewed literature, research on analogous structures, such as 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, provides valuable insights. For these pyrazole-based compounds, a correlation was found between their lipophilicity (expressed as logP) and their inhibitory effects on the growth of A549 lung cancer cells. nih.gov Compounds with logP values within the range of 3.12 to 4.94 exhibited more potent activity. nih.gov This suggests that an optimal balance of hydrophilicity and lipophilicity is necessary for effective biological activity, likely influencing cell membrane permeability and interaction with the target site.

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Key mechanisms that have been investigated include the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of specific enzymes.

Several derivatives of pyrrole carbohydrazide (B1668358) have been shown to exert their antiproliferative effects by inducing apoptosis and causing cell cycle arrest in cancer cells. In a study on novel pyrrole-based hydrazones, the parent carbohydrazide compound significantly increased the total apoptotic cell population in SH-4 melanoma cells by 50% compared to the control group after 48 hours of incubation. nih.gov The derivative 1C , which showed the highest selectivity, was a more potent inducer of early apoptosis compared to other related derivatives. nih.gov

Furthermore, these compounds were found to modulate the cell cycle. The most active antiproliferative compounds, 1C and 1D , induced an accumulation of cells in the S and G2 phases, with a corresponding decrease in the G0/G1 phase. nih.gov Specifically, treatment of SH-4 cells with these β-aldehyde derivatives led to a significant increase in the percentage of cells in the S-phase, suggesting the induction of S-phase arrest. nih.govresearchgate.net

Table 2: Effect of Pyrrole Hydrazone Derivatives on SH-4 Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2 Phase
Control~65%~21%~14%
Compound 1C~40%~38%~22%
Compound 1D~35%~46%~19%

Data is approximated from graphical representations in a study on new pyrrole hydrazones. nih.govresearchgate.net

The cytotoxic effect of these compounds, therefore, correlates with their ability to trigger programmed cell death and halt the proliferation of cancer cells. nih.gov

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal drugs. nih.gov Azole antifungals, for example, function by inhibiting CYP51. nih.gov While some pyrrole derivatives have been investigated for their antifungal properties, direct evidence of this compound or its close derivatives acting as inhibitors of sterol 14α-demethylase is not extensively documented in the available scientific literature.

Some research has aimed to design new antimicrobial agents based on the pyrrole scaffold with the hope of identifying potent and selective inhibitors of enzymes like 14-α demethylase to overcome microbial resistance. researchgate.net However, specific inhibitory activities and mechanistic studies for this compound derivatives against this enzyme are yet to be thoroughly established. The antifungal activity observed in some pyrrole derivatives could potentially be attributed to the inhibition of sterol biosynthesis, but further enzymatic assays are required to confirm this mechanism of action.

Receptor Binding and Ligand-Target Interactions

The specific receptor binding profile and direct ligand-target interactions of this compound are not extensively detailed in publicly available research. However, studies on its close chemical analogs, particularly substituted pyrrole carbohydrazide derivatives, provide significant insights into potential biological targets and the molecular interactions that govern their activity. These studies often utilize molecular docking simulations to predict the binding modes and affinities of these compounds with various protein targets, primarily in the context of antimicrobial and anticancer research.

One of the key areas of investigation for pyrrole carbohydrazide derivatives is their potential as antimicrobial agents. Molecular docking studies have been employed to elucidate the mechanism of action for these compounds. For instance, a series of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues have been evaluated for their antifungal properties. mdpi.comnih.gov The mode of action for the most promising of these compounds was investigated through molecular docking with the active site of sterol 14α-demethylase (CYP51B), a crucial enzyme in fungal cell membrane biosynthesis. mdpi.comnih.gov

The docking studies revealed that these carbohydrazide derivatives exhibit a strong, spontaneous binding ability within the access channel of the enzyme. mdpi.comnih.gov This strategic positioning occurs away from the catalytic heme iron, suggesting a mechanism of inhibition that may avoid the deleterious side effects associated with many existing antifungal agents that directly interact with the heme group. mdpi.comnih.gov The binding is stabilized by a network of interactions between the ligand and the amino acid residues within the active site of the enzyme.

In the realm of oncology, various derivatives of 1H-pyrrole have been designed and synthesized to target key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Molecular docking simulations of newly synthesized 1H-pyrrole derivatives against the active sites of EGFR and CDK2 have demonstrated a high binding affinity for these targets. nih.gov These computational predictions are instrumental in understanding how these compounds might exert their anticancer effects by interfering with signaling pathways that are critical for the growth and proliferation of cancer cells. nih.gov

Furthermore, the antiproliferative activity of novel pyrrole hydrazones, derived from a pyrrole-based carbohydrazide, has been demonstrated against human melanoma cells. nih.gov The cytotoxic effect of the most selective compound was correlated with its ability to induce apoptosis and cause cell cycle arrest in the S phase, indicating interaction with cellular targets that regulate these processes. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues against various microbial strains, illustrating the structure-activity relationship where different substitutions on the phenyl ring influence the antimicrobial potency. mdpi.com

CompoundSubstitutionMIC (mg/mL) vs. A. fumigatusMIC (mg/mL) vs. S. aureusMIC (mg/mL) vs. E. coli
5f2,6-dichloro-0.0390.078
5h4-fluoro0.0390.3120.312
5i4-chloro0.0390.1560.156
5j4-bromo0.0390.0780.078

Computational Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Ligand-Protein Interactions

Molecular docking simulations have been instrumental in predicting the ligand-protein interactions of derivatives of 1H-Pyrrole-1-carbohydrazide with various biological targets. For instance, studies on substituted 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues have utilized molecular docking to explore their potential as antifungal agents. These simulations predicted that the compounds could bind to the active site of sterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. The predicted interactions included hydrogen bonding and hydrophobic interactions with crucial amino acid residues within the enzyme's active site, suggesting a plausible mechanism for their observed antifungal activity.

Similarly, other research has focused on benzylidene pyrrole-2-carbohydrazide derivatives as potential antimycobacterial agents. Molecular docking studies were performed to understand their interaction with the enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. The simulations revealed that these derivatives could fit within the InhA binding pocket and form key interactions, providing a rationale for their potential therapeutic efficacy.

Elucidation of Binding Modes and Affinities

Beyond predicting interactions, molecular docking elucidates the specific binding modes and estimates the binding affinities of ligands to their target proteins. For the aforementioned 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, docking studies revealed a highly spontaneous binding ability within the access channel of sterol 14α-demethylase. This specific binding orientation, away from the catalytic heme iron, is significant as it suggests a mechanism of inhibition that could potentially avoid the deleterious side effects associated with direct interaction with the heme group.

In the case of the benzylidine pyrrole-2-carbohydrazide derivatives targeting InhA, the docking poses demonstrated a conformation that allows for favorable van der Waals contacts and hydrogen bonding with key residues. The calculated binding affinities, often expressed as a docking score, indicated a strong and stable interaction between the ligands and the receptor. These computational predictions of binding modes and affinities are crucial for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance their potency and selectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating various molecular properties. As of the latest search, specific DFT calculation data for the parent compound this compound was not available in the reviewed literature. The following sections describe the principles of DFT analysis that could be applied to this molecule.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating capability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting capability of the molecule.
ΔE (HOMO-LUMO gap) The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.
Dipole Moment A measure of the net molecular polarity.Influences intermolecular interactions and physical properties.

Chemical Hardness and Softness Analysis

From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. Chemical softness is the reciprocal of hardness and indicates a molecule's polarizability. These concepts are fundamental to the Hard and Soft Acids and Bases (HSAB) principle, which helps in predicting the outcome of chemical reactions.

ParameterFormulaSignificance for this compound
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to deformation of the electron cloud.
Chemical Softness (S) S = 1 / ηIndicates the polarizability and reactivity of the molecule.

Electronegativity and Electron Transfer Studies

Electronegativity (χ), within the framework of DFT, is defined as the negative of the chemical potential and is calculated from the HOMO and LUMO energies. It measures the ability of a molecule to attract electrons. Related to this is the concept of the global electrophilicity index (ω), which quantifies the energy lowering of a system when it is saturated with electrons from the environment. These parameters are crucial for understanding electron transfer processes in chemical reactions, providing a quantitative measure of a molecule's electrophilic or nucleophilic character.

ParameterFormulaSignificance for this compound
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Quantifies the ability of the molecule to attract electrons.
Global Electrophilicity Index (ω) ω = χ2 / (2η)Measures the propensity of the molecule to accept electrons.

Regioselectivity Predictions in Chemical Reactions

Computational chemistry serves as a powerful tool for predicting the regioselectivity of chemical reactions, offering insights into reaction mechanisms and product distributions. For a molecule like this compound, predicting the site of reaction, particularly on the pyrrole (B145914) ring, is crucial for synthetic applications. Electrophilic aromatic substitution is a common reaction for pyrrole and its derivatives, and the position of substitution (at the C2/C5 or C3/C4 positions) is governed by the electronic properties of the ring, which are influenced by the N-carbohydrazide substituent.

Computational methods can predict the most probable site of electrophilic attack by calculating various molecular properties that act as reactivity indices. A common approach involves the calculation of the energies of the intermediate carbocations (sigma complexes or Wheland intermediates) formed upon attack at different positions. The position that leads to the most stable intermediate is predicted to be the most reactive site. For pyrrole itself, attack at the C2 (α) position is favored because the positive charge in the resulting intermediate can be delocalized over more atoms, including the nitrogen, leading to a more stable resonance hybrid compared to attack at the C3 (β) position stackexchange.com.

Another sophisticated approach within Density Functional Theory (DFT) is the use of conceptual DFT descriptors, such as Fukui functions or dual descriptors. scm.comwikipedia.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. wikipedia.org Specifically, the Fukui function for nucleophilic attack (f+) highlights sites most susceptible to an electrophile. By calculating the condensed Fukui functions for each atom in the pyrrole ring of this compound, one could predict the regioselectivity of, for example, a halogenation or nitration reaction. A higher value of f+ on a particular carbon atom would suggest it is the preferred site of electrophilic attack.

To illustrate this, a hypothetical set of calculated reactivity indices for the pyrrole ring atoms of this compound is presented below. These values would typically be obtained from quantum mechanical calculations.

Atomic Position in Pyrrole RingCalculated Atomic Charge (Hypothetical)Condensed Fukui Function (f+) (Hypothetical)Predicted Reactivity towards Electrophiles
N1-0.450.05Low
C2-0.250.35High
C3-0.150.10Moderate
C4-0.150.10Moderate
C5-0.250.35High

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available. The trend shown is based on the known reactivity of N-substituted pyrroles.

Based on these hypothetical values, one would predict that an electrophilic substitution reaction on this compound would preferentially occur at the C2 and C5 positions of the pyrrole ring. Such predictive models are invaluable for guiding synthetic efforts and avoiding the costly and time-consuming trial-and-error synthesis of undesired isomers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are extensively used in drug discovery and environmental toxicology to predict the activity of new, unsynthesized compounds and to understand the molecular properties that are important for a specific biological effect.

For a compound like this compound, QSAR studies would involve synthesizing a series of derivatives with various substituents on the pyrrole ring or the carbohydrazide (B1668358) moiety. The biological activity of these compounds, for instance, their antibacterial or antifungal properties, would then be experimentally determined. In parallel, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Related to the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

While no specific QSAR studies on this compound were found, a study on a series of triazolothiadiazine derivatives with antifungal activity can serve as an illustrative example of the methodology. nih.gov In such a study, a QSAR model is developed to predict the antifungal activity (expressed, for example, as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

A hypothetical QSAR model for a series of antimicrobial heterocyclic hydrazides might look like the following equation:

pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

This equation would suggest that higher lipophilicity (logP) and a larger dipole moment increase the antimicrobial activity, while a higher molecular weight decreases it.

The process involves calculating numerous descriptors and then selecting the most relevant ones to build a statistically robust model. The table below presents a selection of compounds and their descriptor values that could be used in a QSAR study.

Compound DerivativelogP (Lipophilicity)Molecular Weight (g/mol)Dipole Moment (Debye)Experimental pIC50
Derivative 1 (R=H)1.2125.133.54.8
Derivative 2 (R=Cl)1.9159.584.25.5
Derivative 3 (R=CH3)1.6139.163.75.1
Derivative 4 (R=NO2)1.1170.135.86.2

Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the components of a QSAR study.

The predictive power of the developed QSAR model is then validated using internal and external sets of compounds. A reliable and validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thus saving resources and time. imrpress.commdpi.com

Stability and Degradation Studies

Chemical Stability in Various pH Environments

The chemical stability of a model pyrrole (B145914) hydrazide has been evaluated across a range of pH values, simulating environments the compound might be exposed to, from the acidic conditions of the stomach to the alkaline environment of the small intestine. These studies were conducted at a physiological temperature of 37°C. researchgate.net

A validated UV/VIS spectrometry method was utilized for a preliminary determination of the chemical stability of the model pyrrole hydrazide. The substance was subjected to various pH media, including pH 2.0, 7.4, and 9.0, to represent key physiological values. Additionally, its stability in a strongly alkaline medium of pH 13.0 was assessed. researchgate.net

The key finding from these studies is that the model pyrrole hydrazide was found to be stable under all the investigated pH conditions. researchgate.net

pH ConditionTemperatureStability Finding for Model Pyrrole Hydrazide
2.0 (Acidic) 37°CStable
7.4 (Neutral) 37°CStable
9.0 (Alkaline) 37°CStable
13.0 (Strongly Alkaline) 37°CStable

In a simulated acidic environment with a pH of 2.0 at 37°C, the model pyrrole hydrazide demonstrated stability. This suggests that the hydrazide functional group is resistant to hydrolysis under conditions similar to those found in the stomach. researchgate.net

Under neutral conditions, specifically at a pH of 7.4, which mimics the pH of blood plasma, the model pyrrole hydrazide was also found to be stable at 37°C. This indicates good stability of the compound in the systemic circulation. researchgate.net

The stability of the model pyrrole hydrazide was maintained in alkaline environments. At a pH of 9.0, representative of the conditions in the small intestine, the compound showed no signs of degradation at 37°C. Furthermore, even in a strongly alkaline medium of pH 13.0, the hydrazide was found to be stable. researchgate.net

Stability in Simulated Physiological Conditions

The evaluation of the model pyrrole hydrazide at 37°C across various pH levels (2.0, 7.4, and 9.0) serves as a direct assessment of its stability under simulated physiological conditions. The consistent finding of stability across these environments indicates that the hydrazide moiety is robust and not prone to degradation under these conditions. researchgate.net

Identification of Degradation Products and Pathways

As the model pyrrole hydrazide was found to be stable under the tested acidic, neutral, and alkaline conditions, there were no degradation products to be identified. Consequently, the degradation pathways for the hydrazide under these conditions have not been elucidated. researchgate.net It is important to distinguish this from related pyrrole-based hydrazones (not hydrazides), which have been shown to be susceptible to hydrolysis under strongly acidic and alkaline conditions, degrading into the initial hydrazide and the corresponding aldehyde. researchgate.net This highlights the relative stability of the hydrazide functional group compared to the hydrazone group. researchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 1H-Pyrrole-1-carbohydrazide Analogues

The versatility of the this compound core allows for extensive chemical modification to generate novel analogues with diverse biological activities. A primary synthetic strategy involves the condensation of the carbohydrazide (B1668358) with various aldehydes and ketones to form hydrazone derivatives. nih.gov This approach is highly effective for creating large libraries of compounds for screening. For instance, reacting N-pyrrolylcarbohydrazide with substituted pyrrole (B145914) aldehydes introduces a second pyrrole heterocycle into the molecule, allowing for the exploration of structure-activity relationships (SAR). nih.gov

Other synthetic routes include:

Schiff Bases: Formation of Schiff bases by reacting the carbohydrazide with aromatic aldehydes is a common method to produce compounds with potential antibacterial, antifungal, and anthelmintic properties.

Heterocyclic Rings: The carbohydrazide moiety is a valuable building block for synthesizing more complex heterocyclic systems, such as oxadiazoles, which may possess unique pharmacological profiles. mdpi.com

Molecular Hybridization: This drug design strategy involves combining the this compound scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially enhanced affinity, activity, and improved side-effect profiles compared to the parent compounds. researchgate.net

These synthetic endeavors are often guided by computational modeling and docking studies to predict the interactions of the designed analogues with specific biological targets. nih.gov

Advanced Biological Screening and In Vivo Efficacy Studies

Initial in vitro screening has revealed that derivatives of this compound possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Future research will require more advanced and targeted screening protocols.

Key areas for advanced screening include:

Antiproliferative Assays: Testing novel analogues against a broader panel of human cancer cell lines, such as melanoma (SH-4) and keratinocytes (HaCaT), is crucial to identify compounds with high selectivity and potent anticancer activity. nih.gov

Antimicrobial Screening: Evaluating derivatives against a wide range of bacterial and fungal pathogens, particularly multidrug-resistant strains like Staphylococcus aureus and Enterococcus faecalis, is a priority. tandfonline.comnih.gov

Target-Specific Assays: Moving beyond general cytotoxicity, assays that measure the inhibition of specific enzymes or receptors, such as vascular endothelial growth factor receptor-2 (VEGFR-2) or cyclooxygenase-2 (COX-2), will provide more precise insights into the compounds' mechanisms. nih.govnih.gov

Detailed Mechanistic Investigations and Target Validation

Understanding how these compounds exert their biological effects at the molecular level is fundamental for rational drug design and optimization. For anticancer applications, studies have shown that certain pyrrole hydrazone derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in human melanoma cells. nih.gov

Future mechanistic investigations should focus on:

Identifying Protein Targets: Utilizing techniques like proteomics and affinity chromatography to identify the specific cellular proteins that these compounds bind to.

Pathway Analysis: Elucidating the molecular pathways that are modulated by these compounds, such as those involved in cell proliferation, apoptosis, or inflammation. nih.gov

Enzyme Inhibition Studies: For compounds designed to inhibit specific enzymes, detailed kinetic studies are needed to confirm the mode of inhibition and determine inhibitory constants. rsc.orgresearchgate.net

Computational Docking: Molecular docking simulations can predict and confirm the binding modes of these compounds within the active sites of their biological targets, such as the InhA enzyme in Mycobacterium tuberculosis or various protein kinases. nih.govresearchgate.net

Validating these molecular targets is crucial for confirming that the observed biological activity is a direct result of the compound's interaction with the intended target. rsc.org

Optimization Strategies for Enhanced Bioactivity

The optimization of lead compounds is a critical challenge in drug discovery aimed at improving potency, selectivity, and drug-like properties. nih.gov For this compound derivatives, structure-activity relationship (SAR) studies are paramount.

Key optimization strategies include:

Systematic Structural Modification: Altering the substituents on the pyrrole ring and the aromatic groups attached to the hydrazone moiety can significantly impact bioactivity. For example, research has shown that pyrrole hydrazones derived from β-aldehydes exhibit greater antiproliferative activity than those derived from α-aldehydes. nih.gov

Introduction of Specific Moieties: Incorporating moieties known to enhance biological activity, such as 4-chlorophenyl groups or L-phenylalanine derivatives, can lead to more potent compounds. nih.gov

Improving Physicochemical Properties: Modifications can be made to enhance properties like solubility, lipophilicity, and metabolic stability, which are crucial for a compound's pharmacokinetic profile. nih.gov

Reducing Off-Target Effects: Fine-tuning the structure can increase selectivity for the desired biological target, thereby minimizing potential side effects. mdpi.com

These optimization efforts aim to develop drug candidates with superior therapeutic indices.

Emerging Applications Beyond Medicinal Chemistry

While the primary focus has been on medicinal chemistry, the unique chemical and photophysical properties of pyrrole-based structures suggest potential applications in other fields. The pyrrole scaffold is a key component in materials science and industry. researchgate.net

One notable emerging application is in the development of fluorescent probes and sensors . Pyrrole-containing compounds can be used to create fluorophores. For example, bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dyes, which are structurally related to the hydrazone derivatives of pyrrole, are gaining popularity for use in:

Molecular sensors

Bioimaging

Photosensitizers for solar cells

These applications leverage the favorable photophysical properties of the pyrrole nucleus, such as high quantum yields and good photostability. The development of novel this compound analogues could lead to new functional materials with tailored optical and electronic properties for a variety of technological uses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.